molecular formula C11H12FNO4S B3422312 1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid CAS No. 251096-96-5

1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid

Cat. No.: B3422312
CAS No.: 251096-96-5
M. Wt: 273.28 g/mol
InChI Key: ISYUAFVYETYRPO-UHFFFAOYSA-N
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Description

1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H12FNO4S and its molecular weight is 273.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.04710720 g/mol and the complexity rating of the compound is 411. The solubility of this chemical has been described as >41 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Health Perspectives of Fluorinated Alternatives

The environmental and health impacts of fluorinated compounds, including alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), have been a subject of significant research interest. Studies have identified over 20 fluorinated substances used across various industries, including textiles, food contact materials, and fire-fighting foams. The persistence, environmental release, and exposure risks associated with these compounds are of concern, highlighting the need for further risk assessment and management efforts to ensure safety (Wang et al., 2013).

Biodegradation of Polyfluoroalkyl Chemicals

The microbial degradation of polyfluoroalkyl chemicals in the environment has been reviewed, focusing on the transformation of these compounds into perfluoroalkyl acids (PFAAs), including PFCAs and PFSAs. This process raises concerns about the toxic profiles of PFAAs and the need for comprehensive studies to understand the environmental fate, degradation pathways, and the potential for defluorination of these substances (Liu & Avendaño, 2013).

Biological Activity of Natural Carboxylic Acids

Natural carboxylic acids derived from plants, such as benzoic, cinnamic, and caffeic acids, exhibit significant antioxidant, antimicrobial, and cytotoxic activities. These activities are influenced by structural differences, such as the number of hydroxyl groups and conjugated bonds, suggesting the potential of natural and synthetic carboxylic acids in pharmaceutical applications and the development of new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Influence of Metals on Biologically Important Ligands

Research has explored the impact of metals on the electronic systems of biologically important ligands, including carboxylic acids. This interaction plays a crucial role in the stability and reactivity of metal-ligand complexes, affecting their biological activity and potential applications in medicinal chemistry (Lewandowski et al., 2005).

Pyrrolidine in Drug Discovery

The pyrrolidine scaffold, including its derivatives such as pyrrolizines and pyrrolidine-2,5-diones, has been widely utilized in drug discovery for its versatility and potential in treating various diseases. This review emphasizes the significant role of pyrrolidine and its derivatives in developing bioactive molecules with target selectivity, showcasing the scaffold's contribution to medicinal chemistry (Petri et al., 2021).

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYUAFVYETYRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346794
Record name 1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665813
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

910481-87-7, 251096-96-5
Record name 1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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